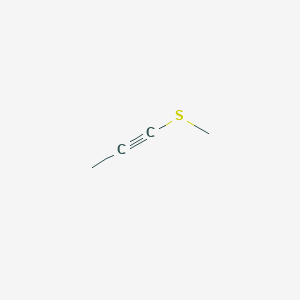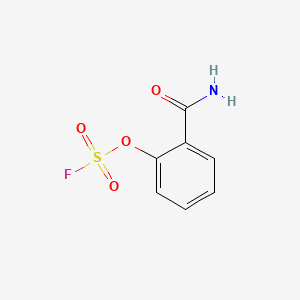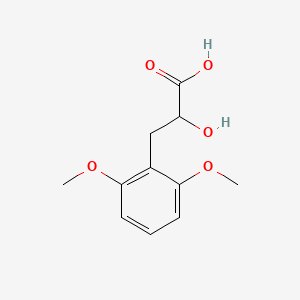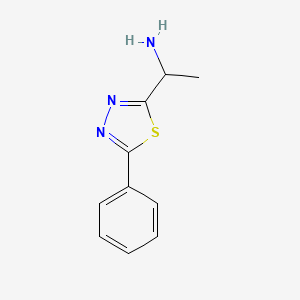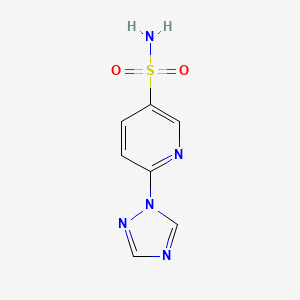![molecular formula C13H18O4S B13526614 3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
3-[(Tosyloxy)methyl]3-ethyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features an oxetane ring and a sulfonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethyloxetan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-ethyloxetan-3-ylmethanol+4-methylbenzenesulfonyl chloride→(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 3-ethyloxetan-3-ylmethanol and 4-methylbenzenesulfonic acid.
Oxidation: Products with hydroxyl or carbonyl functional groups.
Applications De Recherche Scientifique
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate depends on the specific application and the target molecule. In general, the compound can act as a reactive intermediate, facilitating the formation of new chemical bonds or functional groups. The oxetane ring can undergo ring-opening reactions, while the sulfonate group can participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-methyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-chlorobenzene-1-sulfonate
- (3-ethyloxetan-3-yl)methyl 4-nitrobenzene-1-sulfonate
Uniqueness
(3-ethyloxetan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an oxetane ring and a sulfonate ester group. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The ethyl group on the oxetane ring also influences the compound’s chemical behavior and properties.
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
(3-ethyloxetan-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-3-13(8-16-9-13)10-17-18(14,15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
ZYPINIUJIBUTEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



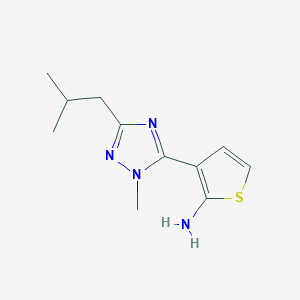

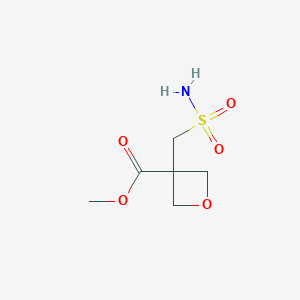
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
